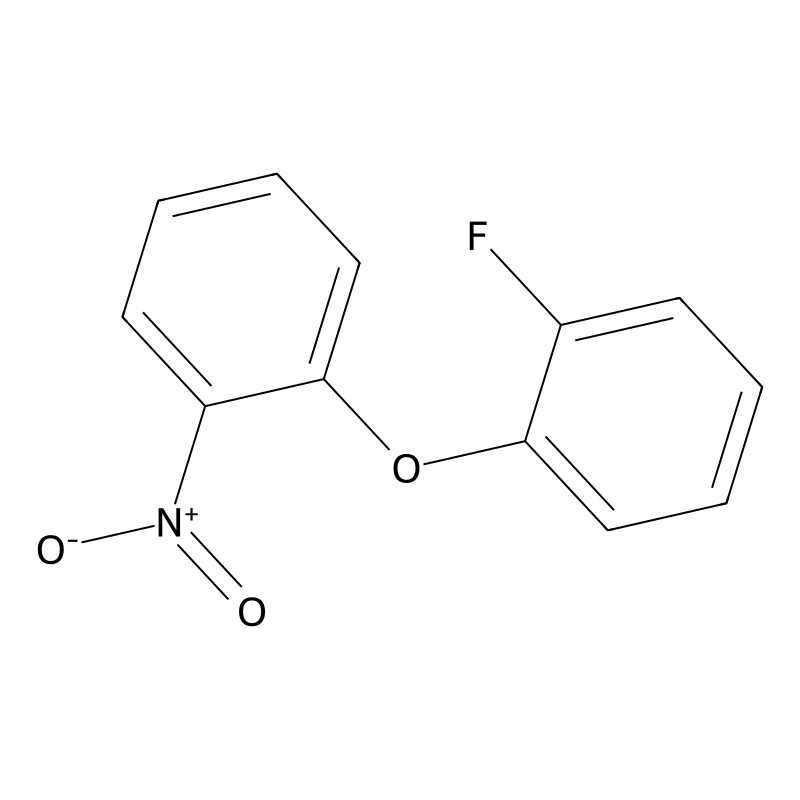2-Fluorophenyl 2-nitrophenyl ether

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synthesis and Characterization:
-Fluorophenyl 2-nitrophenyl ether (FNDPE) is a synthetic organic compound with the chemical formula C₁₂H₈FNO₃. It is a white crystalline solid that is soluble in many organic solvents. The synthesis of FNDPE has been reported in several scientific publications, with methods employing various approaches including nucleophilic aromatic substitution and cross-coupling reactions. Characterization of FNDPE typically involves techniques like nuclear magnetic resonance spectroscopy (NMR), mass spectrometry, and elemental analysis to confirm its structure and purity.
Potential Applications:
While research on FNDPE is ongoing, its potential applications in scientific research are still being explored. Here are some areas where it might hold promise:
- Liquid Crystals: FNDPE possesses a rigid and elongated structure, which are desirable properties for liquid crystals. Studies have investigated its potential use in the development of new liquid crystal materials with specific functionalities.
- Organic Electronics: The presence of the nitro group in FNDPE can introduce electron-withdrawing character, which could be beneficial for applications in organic electronics like organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). However, further research is needed to determine its suitability and performance in these devices. []
- Supramolecular Chemistry: The combination of aromatic rings and functional groups in FNDPE could enable it to participate in non-covalent interactions like hydrogen bonding or π-π stacking. These interactions can be utilized in the design of supramolecular assemblies with specific properties for research purposes.
Current Research and Future Directions:
Currently, the research on FNDPE is limited, and further studies are needed to fully understand its properties and potential applications. This includes investigations into its:
- Physical and chemical properties: This involves detailed characterization of its thermal behavior, optical properties, and reactivity towards different chemical species.
- Computational modeling: Utilizing computational tools can help predict the theoretical properties of FNDPE and guide further experimental work.
- Exploration of specific applications: Targeted research is needed to explore the potential of FNDPE in specific areas like liquid crystals, organic electronics, or supramolecular chemistry.
2-Fluorophenyl 2-nitrophenyl ether is an organic compound with the molecular formula and a molecular weight of 233.20 g/mol. It is characterized by the presence of both a fluorine atom and a nitro group attached to a diphenyl ether structure, which contributes to its unique chemical properties and potential applications in various fields of research and industry .
- Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or tin(II) chloride in hydrochloric acid.
- Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, allowing for nucleophilic aromatic substitution with strong nucleophiles like sodium methoxide in methanol.
Common Reagents and Conditions- For Reduction:
- Hydrogen gas with palladium on carbon
- Tin(II) chloride in hydrochloric acid
- For Substitution:
- Sodium methoxide in methanol
Major Products Formed- From reduction: 2-Aminophenyl 2-nitrophenyl ether
- From substitution: 2-Methoxyphenyl 2-nitrophenyl ether.
- Hydrogen gas with palladium on carbon
- Tin(II) chloride in hydrochloric acid
- Sodium methoxide in methanol
- From reduction: 2-Aminophenyl 2-nitrophenyl ether
- From substitution: 2-Methoxyphenyl 2-nitrophenyl ether.
The synthesis of 2-Fluorophenyl 2-nitrophenyl ether typically involves the reaction of 2-fluorophenol with 2-nitrochlorobenzene under basic conditions. This reaction is usually facilitated by potassium carbonate as a base and carried out in a polar aprotic solvent such as dimethylformamide. Heating the reaction mixture enhances the nucleophilic aromatic substitution process, leading to the formation of the desired ether compound.
Industrial Production Methods
While specific industrial methods for producing this compound are not extensively documented, scaling up laboratory synthesis would involve optimizing reaction conditions like temperature and solvent choice to maximize yield and purity. Continuous flow reactors may also be employed for enhanced efficiency and safety during production.
2-Fluorophenyl 2-nitrophenyl ether has several applications, including:
- In Chemistry: It serves as a building block in organic synthesis, particularly for constructing more complex molecules.
- In Biology: The compound can be utilized in studying enzyme interactions and as a biochemical assay probe.
- In Industry: It is used in developing materials with specific properties, such as polymers and coatings.
The interaction studies involving 2-Fluorophenyl 2-nitrophenyl ether focus on its reactivity with various nucleophiles and its role in biochemical assays. The mechanism of action typically depends on the specific reactions it undergoes, such as the reduction of the nitro group or substitution at the fluorine site. These interactions can provide insights into its potential applications in drug development and materials science .
Similar Compounds- 2-Fluorophenyl 4-nitrophenyl ether
- 2-Chlorophenyl 2-nitrophenyl ether
- 2-Bromophenyl 2-nitrophenyl ether
Uniqueness
The uniqueness of 2-Fluorophenyl 2-nitrophenyl ether lies in its specific combination of functional groups—namely, a fluorine atom and a nitro group on the diphenyl ether framework. This configuration imparts distinct chemical properties that enhance its reactivity in nucleophilic aromatic substitution reactions compared to its analogs. The presence of both electron-withdrawing (fluorine and nitro) groups makes it particularly interesting for further chemical modifications and potential applications in various research fields.








